

"benchmarking Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate against known standards"

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Compound of Interest

Compound Name:	<i>Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate</i>
Cat. No.:	B123697

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A Comparative Benchmarking Guide: Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for **Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate** against established standards in the fields of oncology and anti-inflammatory research. Due to the limited publicly available biological data for **Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate**, this document serves as a foundational resource, presenting performance data of known standards to facilitate future experimental design and evaluation of this target compound.

Physicochemical Properties

A summary of the computed physicochemical properties for **Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate** is provided below. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

Property	Value
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₃
Molecular Weight	218.21 g/mol
Topological Polar Surface Area (TPSA)	72.05 Å ²
LogP	1.0998
Hydrogen Bond Acceptors	4
Hydrogen Bond Donors	1
Rotatable Bonds	2

Benchmarking Against Anticancer Standards

Quinazoline derivatives are a well-established class of compounds with significant anticancer activity, often targeting tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). To benchmark the potential of **Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate** as an anticancer agent, its cytotoxic activity should be evaluated against standard chemotherapeutic drugs and targeted therapies.

Standard Anticancer Agents: In Vitro Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for two standard anticancer agents, Doxorubicin (a conventional chemotherapeutic agent) and Gefitinib (an EGFR inhibitor), against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Doxorubicin

Cell Line	Cancer Type	IC ₅₀ (µM)
A549	Lung Carcinoma	1.50[1]
HeLa	Cervical Cancer	1.00[1]
MCF-7	Breast Cancer	2.50[2]
PC3	Prostate Cancer	8.00[1]
HepG2	Liver Cancer	12.2[2]

Table 2: In Vitro Cytotoxicity of Gefitinib

Cell Line	Cancer Type	IC ₅₀ (µM)
PC9	Non-Small Cell Lung Cancer	0.077[3]
HCC827	Non-Small Cell Lung Cancer	0.013[3]
A549	Lung Carcinoma	7.0[4]
H1650	Non-Small Cell Lung Cancer	31.0[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

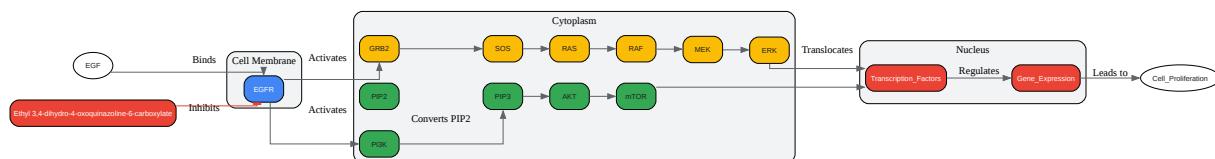
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate** and standard drugs (Doxorubicin, Gefitinib) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
- Incubation: Incubate the plates for 48-72 hours.

- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value using non-linear regression analysis.

Relevant Signaling Pathway: EGFR Signaling

Quinazoline derivatives frequently act as inhibitors of the EGFR signaling pathway, which is a critical regulator of cell proliferation and survival in many cancers.



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Caption: EGFR Signaling Pathway Inhibition.

Benchmarking Against Anti-inflammatory Standards

The quinazoline scaffold is also present in molecules with anti-inflammatory properties. To evaluate the potential of **Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate** in this area, its activity can be compared against standard non-steroidal anti-inflammatory drugs (NSAIDs).

Standard Anti-inflammatory Agents: In Vivo Efficacy Data

The following table presents the efficacy of two widely used NSAIDs, Diclofenac and Indomethacin, in the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.

Table 3: In Vivo Anti-inflammatory Activity

Compound	Dose (mg/kg)	Animal Model	Inhibition of Edema (%)
Diclofenac	5	Rat	56.17[5]
Indomethacin	10	Rat	51.23[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

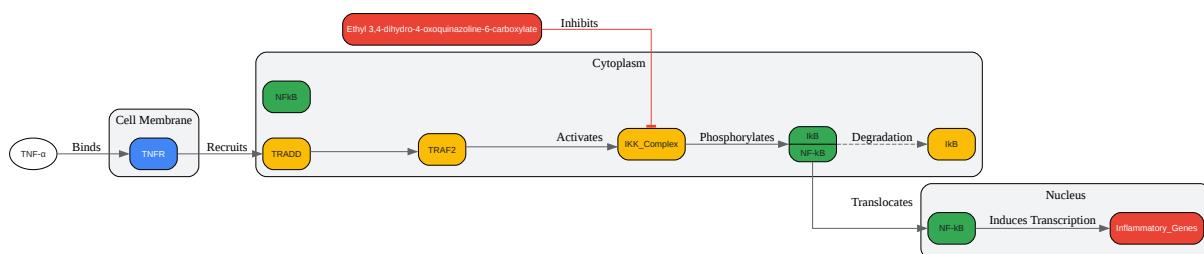
This in vivo protocol is used to assess the anti-inflammatory activity of a compound.

- Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.
- Grouping and Administration: Divide the animals into groups: a control group (vehicle), standard groups (Diclofenac or Indomethacin), and test groups receiving different doses of **Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate**. Administer the compounds orally or intraperitoneally.
- Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

- Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Relevant Signaling Pathway: NF-κB Signaling

The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism of action for anti-inflammatory drugs.



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Caption: NF-κB Signaling Pathway Inhibition.

Conclusion

This guide provides a framework for benchmarking **Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate** against established standards in anticancer and anti-inflammatory research. The provided data for standard drugs and detailed experimental protocols offer a starting point for

the comprehensive evaluation of this compound. Future studies should aim to generate robust in vitro and in vivo data for **Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate** to accurately assess its therapeutic potential.

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